Allicin (90per cent)-d10 Allicin (90per cent)-d10
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206840
InChI:
SMILES:
Molecular Formula: C₆D₁₀OS₂
Molecular Weight: 172.33

Allicin (90per cent)-d10

CAS No.:

Cat. No.: VC0206840

Molecular Formula: C₆D₁₀OS₂

Molecular Weight: 172.33

* For research use only. Not for human or veterinary use.

Allicin (90per cent)-d10 -

Specification

Molecular Formula C₆D₁₀OS₂
Molecular Weight 172.33

Introduction

Chemical Structure and Properties

Molecular Characteristics

Allicin (90%)-d10 possesses distinct molecular properties that define its behavior in chemical and biological systems:

PropertyValue
Molecular FormulaC₆D₁₀OS₂
Molecular Weight172.33 g/mol
CAS NumberNot Assigned
CategoryStable Isotopes
IUPAC Name1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene
InChIInChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2

The molecular structure features a thiosulfinate functional group (S-SO) connecting two allyl groups, with all ten hydrogen atoms replaced by deuterium . This isotopic substitution maintains the same chemical structure as natural allicin but with altered atomic masses at specific positions.

Physical Properties

Allicin (90%)-d10 exhibits physical properties similar to its non-deuterated counterpart, with subtle differences arising from isotopic substitution:

Physical PropertyDescription
AppearanceLight yellow oily liquid
OdorStrong, characteristic garlic-like scent
SolubilityLimited water solubility, soluble in organic solvents
StabilityTemperature and light sensitive

The compound retains the characteristic reactive nature of allicin, but with slightly modified kinetic properties due to the deuterium-hydrogen substitution. This deuterium kinetic isotope effect can influence reaction rates in certain chemical processes.

Synonyms and Alternative Nomenclature

Several alternative names exist for Allicin (90%)-d10, reflecting its chemical structure and applications:

  • 2-Propene-1-sulfinothioic Acid S-2-Propen-1-yl Ester-d10

  • Diallyl Thiosulfinate-d10

  • Thio-2-propene-1-sulfinic Acid S-Allyl Ester-d10

  • Allimed-d10

  • Alliosan-d10

  • Allisure Liquid-d10

  • S-(allyl-d5) prop-2-ene-1-sulfinothioate-d5

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of Allicin (90%)-d10 typically follows established protocols adapted to incorporate deuterium labeling:

One common method involves the oxidation of deuterated diallyl disulfide using hydrogen peroxide in the presence of acetic acid as a catalyst. This approach has been optimized to achieve high yield and purity rates, with reported procedures achieving over 91% yield and purity exceeding 98%.

The general synthesis process follows these steps:

  • Preparation of deuterated diallyl disulfide precursor

  • Controlled oxidation reaction using hydrogen peroxide

  • Purification procedures to achieve the target 90% purity level

  • Analytical validation using mass spectrometry and NMR spectroscopy

Purification Techniques

Achieving the 90% purity level indicated in the compound's name requires sophisticated purification techniques:

Purification MethodDescriptionAdvantage
Column ChromatographySeparation based on polarity differencesHigh resolution separation
Preparative HPLCScale-up purification with UV detectionPrecise fraction collection
RecrystallizationPurification by selective crystallizationRemoves specific impurities
DistillationSeparation based on boiling point differencesEffective for volatile compounds

Applications in Research

Use as Internal Standard

The primary application of Allicin (90%)-d10 is as an internal standard in analytical chemistry, particularly for the quantification of allicin in complex matrices:

"Allicin-D10 is a deuterium-labeled analog of Allicin commonly utilized as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography enabling precise quantification of Allicin in biological samples."

This function is particularly valuable because:

  • The deuterated compound behaves nearly identically to non-deuterated allicin in chromatographic systems

  • Mass spectrometry can easily distinguish between the two based on their different molecular weights

  • Co-elution with natural allicin helps compensate for matrix effects and recovery variations

  • Isotope dilution techniques provide exceptionally accurate quantification results

Analytical Applications and Methodology

Allicin (90%)-d10 enhances several analytical methodologies used in research:

Analytical TechniqueApplicationBenefit
LC-MS/MSQuantification of allicin in garlic supplementsImproved method validation
GC-MSAnalysis of volatile sulfur compoundsEnhanced detection limits
MetabolomicsTracking allicin metabolismAccurate metabolite identification
Pharmacokinetic StudiesDetermining bioavailability parametersPrecise ADME profiling

These applications are particularly relevant for standardization of garlic supplements, where allicin content serves as a marker for product quality and potency . The standardization process often requires sensitive analytical methods capable of detecting allicin in various formulations, including enteric-coated tablets, capsules, and dried garlic powder products.

Pharmacokinetic Research

In pharmacokinetic investigations, Allicin (90%)-d10 serves as a valuable tool for:

  • Tracking absorption, distribution, metabolism, and excretion (ADME) patterns

  • Establishing bioavailability parameters for different garlic supplement formulations

  • Investigating potential drug-herb interactions involving garlic preparations

  • Elucidating the metabolic pathways of organosulfur compounds in vivo

The compound enables researchers to distinguish between endogenous and exogenous allicin sources, providing clear insights into the metabolic fate of supplemental garlic compounds. This is particularly important given the complex nature of allicin metabolism and its numerous transformation products in biological systems.

Biological Significance

Relationship to Natural Allicin

While Allicin (90%)-d10 serves primarily as an analytical tool, understanding the biological significance of its parent compound provides context for its research applications:

Natural allicin forms when fresh garlic is crushed, allowing the enzyme alliinase to convert alliin to allicin. This process is key to garlic's bioactivity and has been extensively studied for its health implications. The synthesis of pure allicin typically involves "oxidation of diallyl disulfide using hydrogen peroxide in the presence of acetic acid as a catalyst."

Research using Allicin (90%)-d10 has helped elucidate that allicin's biological effects operate primarily through:

  • Generation of reactive sulfur species that interact with cellular components

  • Interaction with thiol-containing enzymes

  • Modulation of redox-sensitive signaling pathways

  • Alteration of membrane permeability in microbial cells

Research Applications in Health Sciences

The deuterated compound enables precise investigation of allicin's reported health benefits, including:

Health DomainResearch FindingsAnalytical Contribution
AntimicrobialActivity against various pathogensQuantification of minimum inhibitory concentrations
AntioxidantFree radical scavenging propertiesMeasurement of bioavailability in tissues
CardiovascularEffects on lipid profiles and blood pressurePharmacokinetic profiling in circulation
Anti-inflammatoryModulation of inflammatory mediatorsTracking distribution to target tissues

These investigations are crucial for understanding the scientific basis behind traditional uses of garlic and developing standardized preparations with consistent bioactivity profiles .

Storage ParameterRecommendationRationale
Temperature-80°C for long-term storageMinimizes thermal degradation
ContainerAmber glass vials with inert gasReduces light exposure and oxidation
Solution StabilityStore as concentrated stock in appropriate solventLimits degradation reactions
HandlingMinimize freeze-thaw cyclesPrevents accelerated degradation

Comparative Analysis

Comparison with Other Deuterated Standards

Allicin (90%)-d10 belongs to a family of deuterated organosulfur standards that serve complementary analytical functions:

CompoundMolecular FormulaPrimary Analytical Application
Allicin-d10C₆D₁₀OS₂Quantification of allicin in supplements and biological samples
Diallyl disulfide-d10C₆D₁₀S₂Analysis of garlic volatile sulfur compounds
S-allylcysteine-d5C₆H₆D₅NO₂SQuantification of aged garlic extract compounds
Alliin-d3C₆H₈D₃NO₃SAnalysis of intact garlic and fresh preparations

Each compound addresses specific analytical challenges in garlic research, with Allicin (90%)-d10 being particularly valuable for studies focusing on fresh garlic preparations and supplements claiming standardized allicin content .

Future Research Directions

Emerging Applications

The continued development of Allicin (90%)-d10 as a research tool suggests several promising future directions:

  • Integration into metabolomics approaches for comprehensive garlic bioactive profiling

  • Application in clinical studies to better understand human absorption and metabolism patterns

  • Development of isotope dilution assays for routine quality control of commercial garlic products

  • Investigation of gut microbiota interactions with garlic organosulfur compounds

These emerging applications highlight the ongoing importance of deuterated standards in advancing our understanding of garlic's complex chemistry and biological effects.

Methodological Advances

Technical advances that may further enhance the utility of Allicin (90%)-d10 include:

Methodological AreaPotential AdvancementImpact on Research
High-Resolution MSImproved detection limitsEnhanced sensitivity for trace analysis
Microsampling TechniquesReduced sample requirementsFacilitation of in vivo microdialysis studies
AutomationHigh-throughput analysisExpanded screening capabilities
Data Processing AlgorithmsAdvanced isotope pattern recognitionMore accurate quantification

These advances will likely expand the range of research questions that can be addressed using this deuterated standard, particularly in complex biological matrices where current methodologies face sensitivity and specificity limitations.

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